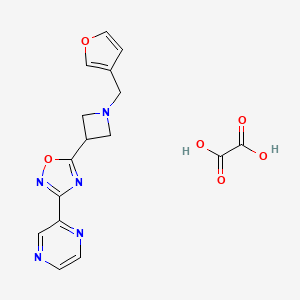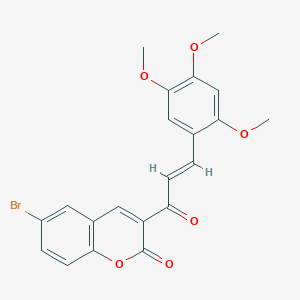
(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by the presence of a bromine atom at the 6th position of the chromen-2-one core and a 3-(2,4,5-trimethoxyphenyl)acryloyl group at the 3rd position. The (E)-configuration indicates the trans arrangement of the substituents around the double bond in the acryl group.
Wirkmechanismus
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for cell division . This interaction results in changes in the normal functioning of these targets, thereby affecting the cells’ physiological processes .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase . The inhibition of Hsp90, TrxR, HLSD1, ALK2, P-gp, and platelet-derived growth factor receptor β affects various pathways involved in protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .
Result of Action
The compound’s action results in notable anti-cancer effects . By effectively inhibiting its targets, it can suppress tumor growth . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one typically involves the following steps:
Bromination: The starting material, 2H-chromen-2-one, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Acryloylation: The brominated chromen-2-one is then subjected to acryloylation with 3-(2,4,5-trimethoxyphenyl)acrylic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the acryl group or other reducible functionalities.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using phosphine ligands.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases like cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-6-bromo-3-(3-phenylacryloyl)-2H-chromen-2-one
- (E)-6-bromo-3-(3-(3,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one
Uniqueness
(E)-6-bromo-3-(3-(2,4,5-trimethoxyphenyl)acryloyl)-2H-chromen-2-one is unique due to the specific arrangement of the bromine atom and the 2,4,5-trimethoxyphenyl group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
6-bromo-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBQPHKUJDBQDS-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)
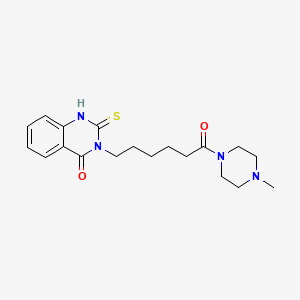
![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide](/img/structure/B3007392.png)
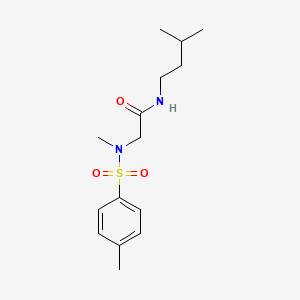
![N-(1,4-diazabicyclo[2.2.2]octan-2-ylmethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B3007395.png)
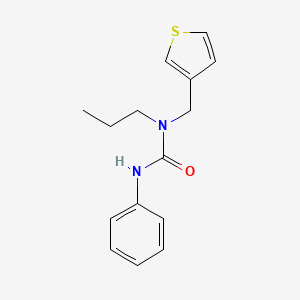

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)
![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)
